![molecular formula C10H7N5O2 B2465752 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 4713-68-2](/img/structure/B2465752.png)
8-aminobenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H7N5O2 . It has an average mass of 229.195 Da and a monoisotopic mass of 229.059967 Da .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 19 non-H bonds, 13 multiple bonds, 2 double bonds, and 11 aromatic bonds . It also includes 3 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione include a boiling point of 291.56°C at 760 mmHg . Unfortunately, the melting point listed is incorrect as it is listed as -348°C , which is not physically possible.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Processes : The compound has been synthesized through various methods, including the condensation of benzimidazole derivatives with barbituric acids, demonstrating its potential for diverse chemical syntheses (Gakhar, Sachdev, & Gupta, 1984).
Structural Analysis : Detailed studies on similar compounds have been conducted, providing insights into their molecular structure and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding their chemical behavior (Rohlíček et al., 2010).
Molecular Interaction Studies : Investigations into the molecular interactions of related compounds have revealed complexing tendencies and binding affinities, shedding light on their potential for biological applications (Kakemi, Sezaki, Nakano, & Ohsuga, 1969).
Applications in Biological Systems
Binding Affinity and Selectivity : Studies have shown that derivatives of similar compounds exhibit selective binding to nucleobases, indicating their potential for targeted therapies or as molecular probes in DNA studies (Rajendar et al., 2010).
Potential in Antimalarial Research : Certain derivatives have been tested for antimalarial activity, providing a basis for exploring the therapeutic applications of these compounds in treating infectious diseases (Halladay & Cowden, 1990).
Photophysical Properties
- Photophysics and Spectroscopy : Investigations into the photophysical properties of related flavin compounds have revealed insights into their photochemistry, which could be relevant for applications in phototherapy or photoactivated drugs (Sikorska et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
8-amino-1H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWDYJJLLQWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-aminobenzo[g]pteridine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

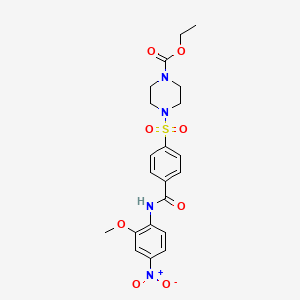
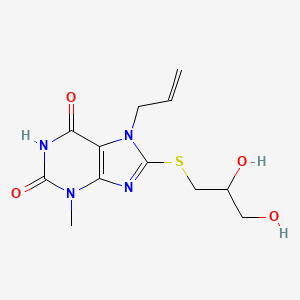
![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
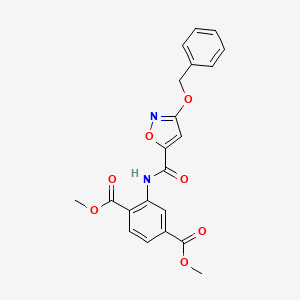
![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)
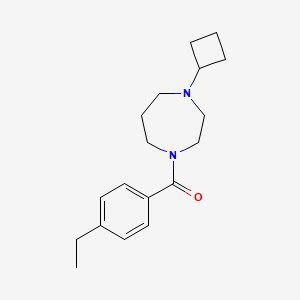
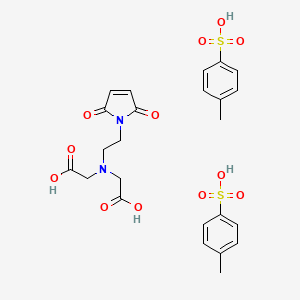
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)
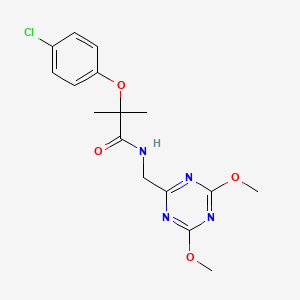
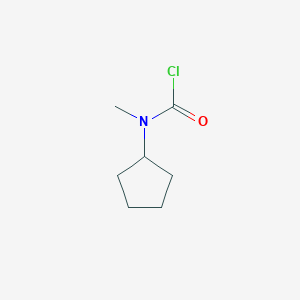
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)
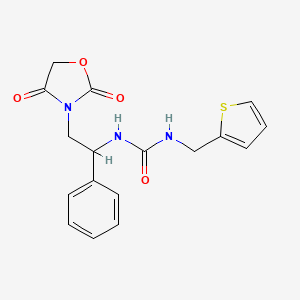
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)